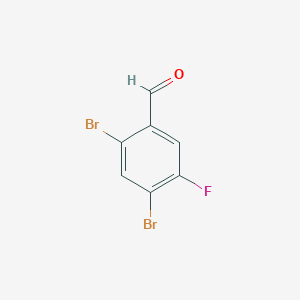
2,4-Dibromo-5-fluorobenzaldéhyde
Vue d'ensemble
Description
2,4-Dibromo-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It is used as a precursor for the synthesis of other compounds .
Synthesis Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be synthesized from 2-bromo-5-fluorotoluene with N-bromosuccinimide . The synthesis process involves a reaction that forms a monoclinic crystal system and space group P 2 1 / c .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorobenzaldehyde consists of seven carbon atoms, three hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom . The InChI code for this compound is 1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H .Chemical Reactions Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-5-fluorobenzaldehyde is 281.90 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass is 281.85142 g/mol, and its monoisotopic mass is 279.85347 g/mol . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 2,4-Dibromo-5-fluorobenzaldéhyde est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa réactivité due à la présence de substituants bromo et fluoro en fait un précurseur précieux dans la construction de molécules complexes conçues pour un usage thérapeutique .
Développement agrochimique
En agrochimie, ce composé sert de bloc de construction pour la synthèse d'agrochimique. Les atomes de brome peuvent être utilisés pour des réactions supplémentaires afin de créer des composés qui protègent les cultures des ravageurs et des maladies .
Science des matériaux
L'utilité du composé dans la science des matériaux découle de son potentiel à agir comme un monomère ou un agent de réticulation en raison de son groupe aldéhyde réactif. Cela peut conduire au développement de nouveaux matériaux polymères présentant des propriétés spécifiques souhaitées .
Agents thérapeutiques
Le this compound peut être impliqué dans le développement de nouveaux agents thérapeutiques. Ses caractéristiques structurelles permettent son incorporation dans des molécules capables d'interagir avec des cibles biologiques, conduisant potentiellement à de nouveaux traitements .
Étude des voies cellulaires
Les chercheurs peuvent utiliser ce composé pour étudier les voies cellulaires. En l'incorporant dans des biomolécules, les scientifiques peuvent suivre son chemin et comprendre l'interaction au sein des processus cellulaires .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme étalon ou réactif dans diverses analyses chimiques. Ses propriétés spectrales distinctes le rendent adapté à une utilisation en spectroscopie et en chromatographie pour identifier ou quantifier des substances .
Synthèse organique
Ce composé est un réactif polyvalent en synthèse organique. Il peut être utilisé pour introduire des groupes bromo et fluoro dans des molécules organiques, qui sont souvent des étapes clés dans la synthèse de composés organiques complexes .
Applications dans l'industrie chimique
Dans l'industrie chimique au sens large, le this compound trouve des applications comme intermédiaire dans la production de colorants, de parfums et d'autres produits chimiques fins. Sa réactivité permet des transformations diverses, contribuant à divers processus de fabrication .
Safety and Hazards
2,4-Dibromo-5-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept tightly closed .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine and fluorine) on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Analyse Biochimique
Biochemical Properties
2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .
Propriétés
IUPAC Name |
2,4-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRHFPIHRXVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
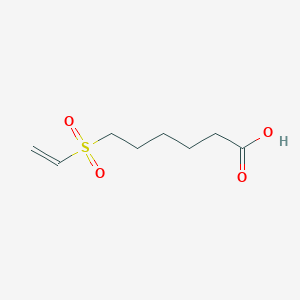
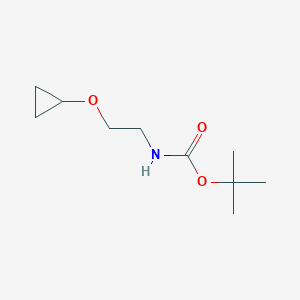
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)

![tert-Butyl ((2,3-dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B1413188.png)
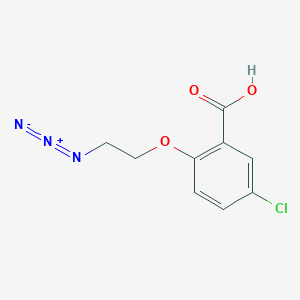
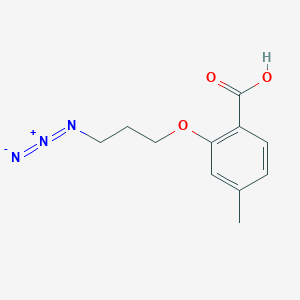
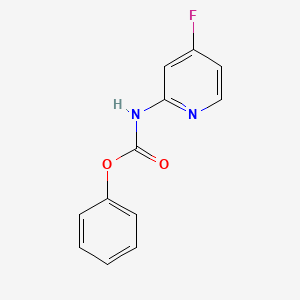

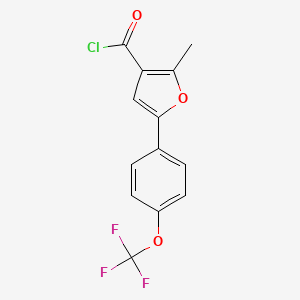
![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)
